molecular formula C18H14N6O2 B6425011 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034540-11-7

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B6425011
CAS No.: 2034540-11-7
M. Wt: 346.3 g/mol
InChI Key: IAUZPGPEPDDONJ-UHFFFAOYSA-N
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Description

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a furan ring and a triazole-carboxamide moiety. The compound’s structure includes:

  • A pyrazine ring substituted with a furan-2-yl group at the 3-position.
  • A methyl linker bridging the pyrazine and triazole-carboxamide groups.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(15-12-22-24(23-15)13-5-2-1-3-6-13)21-11-14-17(20-9-8-19-14)16-7-4-10-26-16/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZPGPEPDDONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation for Pyrazine-Furan Hybrid

A Friedländer annulation between 2-aminopyrazine and furfural derivatives yields the pyrazine-furan scaffold. Optimized conditions involve:

  • Catalyst : FeCl₃ (10 mol%) in ethanol at 80°C.

  • Yield : 78–82% after recrystallization from ethyl acetate.

Mechanism :

  • Condensation of 2-aminopyrazine with furfural forms a Schiff base.

  • Cyclization via intramolecular nucleophilic attack generates the pyrazine-furan ring.

Reductive Amination to Introduce the Methylamine Group

The pyrazine-furan intermediate undergoes reductive amination with formaldehyde:

  • Conditions : NaBH₃CN (1.2 equiv), methanol, 0°C to room temperature.

  • Yield : 85%.

Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A regioselective CuAAC reaction forms the triazole ring:

  • Substrates : Phenyl azide and propiolic acid.

  • Catalyst : CuI (5 mol%), sodium ascorbate (10 mol%), H₂O/tert-butanol (1:1).

  • Yield : 90%.

Mechanism :

  • Copper(I) acetylide formation from propiolic acid.

  • Cycloaddition with phenyl azide affords 1,4-disubstituted triazole.

Carboxylic Acid Activation

The triazole-carboxylic acid is activated as an acyl chloride using SOCl₂ in dichloromethane (quantitative conversion).

Amide Coupling to Assemble the Final Compound

Schotten-Baumann Reaction

The pyrazine-furan methanamine and triazole acyl chloride undergo coupling:

  • Conditions : Aqueous NaOH (10%), dichloromethane, 0°C.

  • Yield : 72%.

Side Reactions :

  • Hydrolysis of acyl chloride to carboxylic acid (mitigated by low temperature).

  • Over-alkylation of the amine (controlled by stoichiometry).

Alternative Method: EDCI/HOBt-Mediated Coupling

For higher yields, carbodiimide chemistry is employed:

  • Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv), DIPEA (2 equiv), DMF.

  • Yield : 88%.

Optimization Strategies and Challenges

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted amine and acyl chloride.

  • Recrystallization : Ethanol/water (4:1) yields pure product as white crystals.

Scale-Up Considerations

  • Solvent Choice : Replacing DMF with THF reduces viscosity and facilitates large-scale mixing.

  • Catalyst Recycling : FeCl₃ from the Friedländer step is recovered via aqueous extraction (85% recovery).

Characterization and Validation

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.72 (s, 1H, triazole-H), 8.45 (d, J=2.4 Hz, 1H, pyrazine-H), 7.85–7.40 (m, 5H, phenyl-H), 6.75 (dd, J=3.2 Hz, 1H, furan-H).
IR (KBr)1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
HRMS m/z 347.1254 [M+H]⁺ (calc. 347.1258).

X-ray Crystallography

Single-crystal analysis confirms the planar triazole ring and amide bond geometry (bond angle N-C=O: 120.5°).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity
Schotten-BaumannAqueous NaOH, 0°C72%95%
EDCI/HOBtDMF, rt88%98%
Solid-Phase SynthesisWang resin, microwave65%90%

The EDCI/HOBt method offers superior yield and purity, albeit with higher reagent costs.

Industrial Applications and Patent Landscape

Patent EP3750888A1 discloses analogous carboxamide syntheses using continuous flow reactors, reducing reaction times by 40% . However, specific adaptations for scaling N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide remain unexplored commercially.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives under hydrogenation conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at the triazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

Structural Overview

This compound features a unique arrangement of heterocyclic structures, specifically incorporating triazole, pyrazine, and furan moieties. The presence of these diverse functional groups suggests significant potential for biological activity.

Compounds similar in structure to N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide have been reported to exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds with triazole and pyrazine moieties are known for their antimicrobial properties. For instance, triazoles have demonstrated efficacy against pathogens like Aspergillus fumigatus and Candida albicans .
    • This compound may also target bacterial infections, enhancing its utility as an antimicrobial agent.
  • Anticancer Properties :
    • The potential anticancer activity can be inferred from the structural components that are often associated with cancer treatment. Similar compounds have shown effectiveness against various cancer cell lines .
  • Anti-inflammatory Effects :
    • The anti-inflammatory properties of related compounds suggest that this compound may modulate inflammatory responses effectively .

Molecular Interaction Studies

Future research could focus on molecular docking studies to assess the binding affinity of N-{[3-(furan-2-yl)pyrazin-2-y...} to specific biological targets such as enzymes or receptors involved in disease pathways. These studies will provide insights into how this compound interacts at the molecular level, potentially leading to novel therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison based on substituents, heterocyclic cores, and bioactivity (where available):

Structural Analogues with Pyrazine/Furan Cores

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Components Notable Features References
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₈H₁₄N₆O₂ 346.3 Furan-3-yl, phenyl-triazole Pyrazine, triazole, furan Similar backbone but furan substitution at 3-position instead of 2-position. No bioactivity data reported.
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₉H₁₆N₆O₂S 392.4 Thiophen-2-yl, phenyl-triazole Pyridazine, triazole, thiophene Replaces pyrazine with pyridazine and furan with thiophene. Thiophene’s sulfur atom may enhance lipophilicity.

Pyrazoline and Pyrimidine Derivatives

Compound Name Molecular Formula Key Features Biological Relevance References
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O Pyrazoline core with fluorophenyl group Structural confirmation via crystallography; no explicit bioactivity.
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine C₁₄H₈ClN₃O₃S Pyrimidine with thiophene and nitro groups Nitro group may confer electrophilic reactivity; thiophene enhances π-stacking.

Triazole/Thiazole Hybrids

Compound Name Molecular Formula Key Features Applications References
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide C₂₇H₂₃F₆N₅O₂ Pyrazine-oxadiazole hybrid with trifluoromethyl groups Potential kinase inhibitor; trifluoromethyl groups improve metabolic stability.
N-(2-Methoxybenzyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide C₁₈H₁₆F₃N₅O₂S Thiazole-pyrazole hybrid Trifluoromethyl and methoxy groups enhance binding to hydrophobic pockets.

Key Structural and Functional Differences

Heterocyclic Core Variations :

  • The target compound’s pyrazine core differs from pyridazine (in ) or pyrimidine (in ), altering electronic properties and hydrogen-bonding capacity.
  • Replacement of furan with thiophene (as in ) introduces sulfur, which may increase lipophilicity and alter metabolic pathways .

Substituent Effects :

  • Phenyl-triazole in the target compound vs. trifluoromethyl-benzamide in : The latter enhances electron-withdrawing effects and bioavailability .
  • Furan vs. Thiophene : Furan’s oxygen atom offers hydrogen-bond acceptor sites, whereas thiophene’s sulfur provides stronger van der Waals interactions .

Biological Activity

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of furan and pyrazine derivatives with triazole intermediates. The compound's structure includes a triazole ring which is known for its diverse biological activities.

Anticancer Activity

Recent studies have shown that compounds featuring a triazole moiety exhibit significant anticancer properties. For instance, related compounds have demonstrated antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These findings suggest that this compound may also possess similar anticancer potential due to its structural similarities with other active triazole derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli5 µg/mL
S. aureus10 µg/mL

These results suggest that this compound may be effective against common bacterial pathogens .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as COX enzymes and various kinases involved in cancer progression .

Case Studies

In a recent case study involving a series of synthesized triazole derivatives, researchers found that modifications to the triazole ring significantly influenced biological activity. One derivative exhibited an IC50 value of 0.005 µM against c-Met kinases, indicating potent inhibitory effects relevant for cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide?

  • Methodology : A common approach involves multi-step heterocyclic coupling reactions. For example, coupling a pyrazine-furan intermediate with a triazole-carboxamide precursor using K₂CO₃ as a base in DMF at room temperature . Purification typically employs column chromatography with ethyl acetate/hexane gradients. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:halide) and inert atmospheres to prevent oxidation.

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the furan, pyrazine, and triazole moieties. Mass spectrometry (HRMS) validates the molecular ion peak (expected m/z ~420–450 g/mol based on analogous structures) . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable.

Q. What preliminary biological screening assays are recommended?

  • Methodology : Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion tests (against E. coli or S. aureus). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Positive controls (e.g., doxorubicin for cytotoxicity) ensure assay validity .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Methodology : Optimize reaction conditions via Design of Experiments (DoE). For example:

  • Temperature : Test 25–80°C to balance reaction rate vs. decomposition.
  • Catalyst screening : Pd(PPh₃)₄ for cross-coupling vs. CuI for click chemistry .
  • Solvent polarity : Compare DMF (high polarity) with THF (moderate) to stabilize intermediates.
  • Monitoring : Use TLC or HPLC to track byproduct formation (e.g., dimerization of triazole rings) .

Q. What computational strategies predict target interactions for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against receptors like EGFR or COX-2. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. MD simulations (AMBER) assess binding stability over 100 ns trajectories .

Q. How does pH affect the stability of the carboxamide group in physiological conditions?

  • Methodology : Conduct accelerated stability studies:

  • Conditions : pH 1.2 (simulated gastric fluid) vs. pH 7.4 (blood), 37°C, over 72 hours.
  • Analysis : HPLC quantifies degradation products (e.g., free carboxylic acid from hydrolysis).
  • Kinetics : Fit data to first-order decay models to estimate half-life .

Q. What techniques resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay standardization : Validate cell line authenticity (STR profiling) and reagent batch consistency.
  • Meta-analysis : Compare IC₅₀ values from independent studies using ANOVA or mixed-effects models.
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify confounding interactions .

Key Research Gaps

  • Mechanistic studies : No in vivo pharmacokinetic data exists for this compound.
  • Structural analogs : Derivatives with fluorinated pyrazine or methylated triazole groups remain unexplored .

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